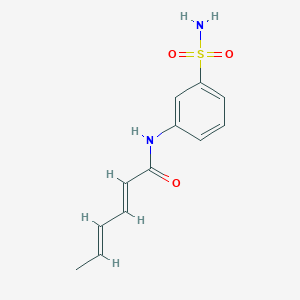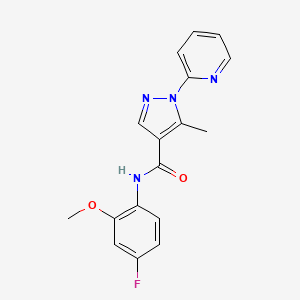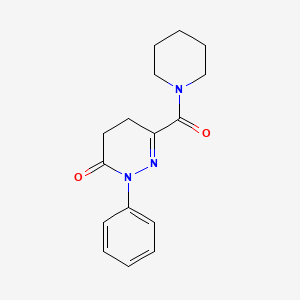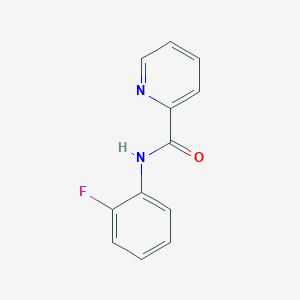
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide, commonly known as SH-6, is a small molecule inhibitor that is used in various scientific research studies. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of SH-6 involves the inhibition of protein kinase B (PKB), also known as Akt. Akt is a serine/threonine kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. SH-6 binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This results in the inhibition of downstream signaling pathways, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
SH-6 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, SH-6 has been shown to induce cell cycle arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. In neurons, SH-6 has been shown to protect against oxidative stress and improve cognitive function by activating the Nrf2/ARE signaling pathway. In endothelial cells, SH-6 has been shown to improve endothelial function and reduce atherosclerosis by inhibiting the Akt/eNOS signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SH-6 in lab experiments include its relatively simple synthesis method, high purity, and well-established mechanism of action. However, the limitations of using SH-6 include its potential off-target effects and limited bioavailability in vivo.
Orientations Futures
There are several future directions for the study of SH-6. First, further studies are needed to investigate the potential therapeutic applications of SH-6 in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Second, more studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of SH-6 in different cell types and tissues. Third, the development of more potent and selective Akt inhibitors based on the structure of SH-6 may provide new opportunities for therapeutic intervention in various diseases. Finally, the use of SH-6 as a chemical probe for studying the role of Akt in different cellular processes may provide new insights into the biology of this important signaling pathway.
Méthodes De Synthèse
The synthesis of SH-6 involves the reaction of 3-aminobenzenesulfonamide with 4-pentenoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction results in the formation of SH-6 as a yellow solid with a purity of more than 95%. The synthesis method of SH-6 is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
SH-6 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, SH-6 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, SH-6 has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, SH-6 has been shown to improve endothelial function and reduce atherosclerosis.
Propriétés
IUPAC Name |
(2E,4E)-N-(3-sulfamoylphenyl)hexa-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-4-8-12(15)14-10-6-5-7-11(9-10)18(13,16)17/h2-9H,1H3,(H,14,15)(H2,13,16,17)/b3-2+,8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNMHIWSDRAGHI-CRBCFSCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC(=CC=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)
![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![ethyl 4-[(Z)-2-cyano-3-oxo-3-prop-2-enoxyprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B7646155.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646182.png)